B1578909 ODM-204

ODM-204

Numéro de catalogue: B1578909
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Applications De Recherche Scientifique

1. Treatment of Castration-Resistant Prostate Cancer (CRPC)

ODM-204 has been identified as a promising compound for treating patients with castration-resistant prostate cancer (CRPC). This advanced form of prostate cancer is characterized by high androgen receptor (AR) expression and persistent activation of the AR signaling axis by residual tissue androgens. This compound exhibits a dual mechanism of action: it inhibits CYP17A1, an enzyme essential for the formation of dihydrotestosterone and testosterone, and blocks AR with high affinity and specificity. The compound has shown efficacy in inhibiting the proliferation of androgen-dependent cells in vitro and reducing tumor growth in vivo in murine models. Additionally, it has demonstrated the ability to inhibit adrenal and testicular steroid production in primates and potentiate suppression of circulating testosterone levels in rodents when co-administered with leuprolide acetate, an LHRH agonist. This compound was well-tolerated in both rodent and primate studies, suggesting its potential as an effective therapeutic option for men with CRPC (Oksala et al., 2018).

2. Dual Inhibition of CYP17A1 and Androgen Receptor

This compound has been recognized as a novel, non-steroidal dual inhibitor of CYP17A1 and the androgen receptor (AR), showing promising results in preclinical studies. The binding affinity of this compound to wild type AR was determined using rat prostate cytosolic lysates, and the potency and functional activity of this compound to human AR were demonstrated in cells stably transfected with full-length AR and androgen-responsive reporter gene constructs. This compound's effects on the growth of androgen-dependent VCaP and LNCaP cells in vitro and its impact on subcutaneously grafted VCaP cells in vivo were studied, highlighting its potential in treating castration-resistant prostate cancer (Oksala et al., 2015).

3. Phase I Dose Escalation in Men with CRPC

A Phase I dose escalation study was conducted to evaluate the safety profile and dose-limiting toxicities of this compound in patients with metastatic castration-resistant prostate cancer (CRPC). The study observed mild adverse effects related to the treatment, such as fatigue, increased/decreased appetite, nausea, asthenia, diarrhea, and weight decrease. The pharmacokinetic properties of this compound were analyzed, and decreases in testosterone levels were seen with treatment, confirming androgen deprivation. A significant number of patients also demonstrated a decrease in prostate-specific antigen (PSA) levels, suggesting preliminary antitumor activity in the treatment of CRPC. However, the pharmacokinetic properties of the molecule prevented further development (Peltola et al., 2020).

Propriétés

Nom IUPAC

NONE

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ODM204;  ODM-204;  ODM 204.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.